molecular formula C20H22O4 B1292280 3-Acetoxy-4'-pentyloxybenzophenone CAS No. 890100-06-8

3-Acetoxy-4'-pentyloxybenzophenone

Cat. No.: B1292280
CAS No.: 890100-06-8
M. Wt: 326.4 g/mol
InChI Key: XVKMENOACLWXEK-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-pentyloxybenzophenone is an organic compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol . It is a derivative of benzophenone, characterized by the presence of acetoxy and pentyloxy groups attached to the benzene rings.

Preparation Methods

The synthesis of 3-Acetoxy-4’-pentyloxybenzophenone typically involves the following steps:

Chemical Reactions Analysis

3-Acetoxy-4’-pentyloxybenzophenone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-pentyloxybenzophenone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Acetoxy-4’-pentyloxybenzophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

[3-(4-pentoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-3-4-5-13-23-18-11-9-16(10-12-18)20(22)17-7-6-8-19(14-17)24-15(2)21/h6-12,14H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKMENOACLWXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641656
Record name 3-[4-(Pentyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-06-8
Record name 3-[4-(Pentyloxy)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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